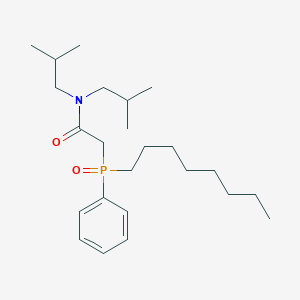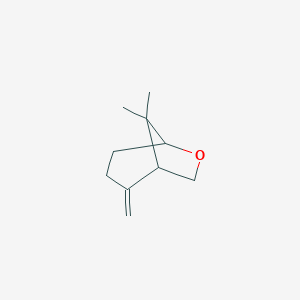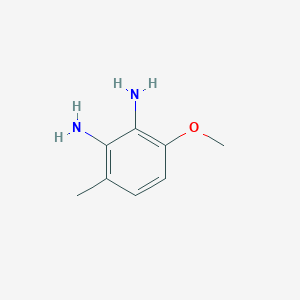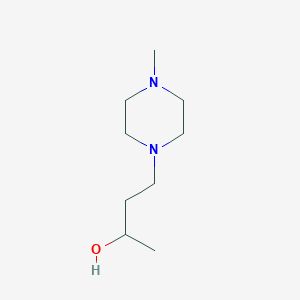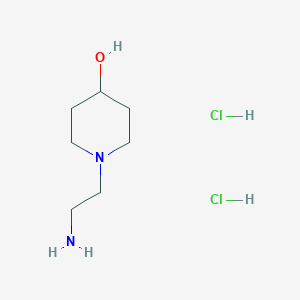
1-(2-Aminoethyl)piperidin-4-ol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Aminoethyl)piperidin-4-ol dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2O and a molecular weight of 217.14 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both amino and hydroxyl functional groups. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl)piperidin-4-ol dihydrochloride typically involves the reaction of piperidine derivatives with ethylene oxide or ethyleneimine under controlled conditions. One common method involves the following steps:
Starting Material: Piperidine is used as the starting material.
Reaction with Ethylene Oxide: Piperidine reacts with ethylene oxide in the presence of a catalyst to form 1-(2-hydroxyethyl)piperidine.
Amination: The hydroxyl group is then converted to an amino group through a reaction with ammonia or an amine source, resulting in 1-(2-aminoethyl)piperidine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt of 1-(2-aminoethyl)piperidin-4-ol
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
化学反应分析
Types of Reactions
1-(2-Aminoethyl)piperidin-4-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
科学研究应用
1-(2-Aminoethyl)piperidin-4-ol dihydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
作用机制
The mechanism of action of 1-(2-Aminoethyl)piperidin-4-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The amino and hydroxyl groups play a crucial role in binding to the active sites of enzymes or receptors, influencing their function and activity .
相似化合物的比较
Similar Compounds
1-(2-Aminoethyl)piperidine: Lacks the hydroxyl group present in 1-(2-Aminoethyl)piperidin-4-ol dihydrochloride.
4-(2-Aminoethyl)morpholine: Contains a morpholine ring instead of a piperidine ring.
N-(2-Aminoethyl)piperazine: Contains a piperazine ring instead of a piperidine ring
Uniqueness
This compound is unique due to the presence of both amino and hydroxyl functional groups, which provide versatility in chemical reactions and interactions with biological targets. This dual functionality makes it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
1-(2-aminoethyl)piperidin-4-ol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2ClH/c8-3-6-9-4-1-7(10)2-5-9;;/h7,10H,1-6,8H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVCQOBFIIVVNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00555904 |
Source


|
| Record name | 1-(2-Aminoethyl)piperidin-4-ol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110484-18-9 |
Source


|
| Record name | 1-(2-Aminoethyl)piperidin-4-ol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-aminoethyl)piperidin-4-ol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(4-aminobenzoyl)amino]propyl-dodecyl-dimethylazanium bromide](/img/structure/B34390.png)
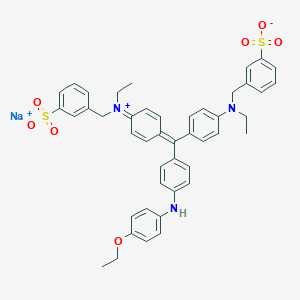
![1-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B34393.png)


![methyl 5-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2,3,4-trihydroxybenzoate](/img/structure/B34401.png)
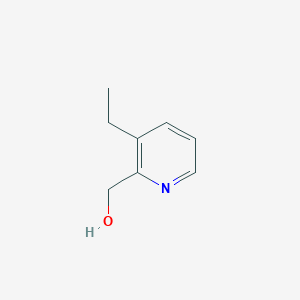
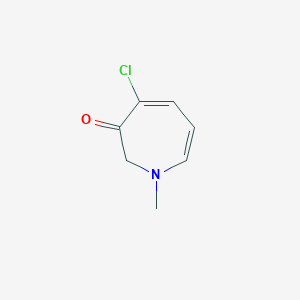

![9-Methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B34414.png)
